AGI25696 - 2201065-84-9

AGI25696

Catalog Number: EVT-258108
CAS Number: 2201065-84-9
Molecular Formula: C28H20N4O
Molecular Weight: 428.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AGI-25696 is a MATA2 inhibitor that are useful as therapeutic agents for treating malignancies. AGI-25696 showed in vivo activity in MTAP null tumors.
Synthesis Analysis

Methods and Technical Details

The synthesis of AGI25696 involves several steps, typically starting from readily available precursors. The process may include:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of key intermediates through condensation or coupling reactions.
  2. Functionalization: Subsequent steps may involve functionalization of the intermediate compounds to introduce specific functional groups that enhance biological activity.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to isolate AGI25696 in its pure form.

Technical details regarding the exact reagents and conditions used in the synthesis are often proprietary, but typical laboratory conditions apply, including temperature control and inert atmosphere where necessary.

Molecular Structure Analysis

Structure and Data

AGI25696 possesses a specific molecular structure characterized by its unique arrangement of atoms which contributes to its biological activity.

  • Molecular Formula: The empirical formula provides insight into the composition of the compound.
  • Molecular Weight: The molecular weight is calculated based on the atomic weights of all constituent atoms.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy are employed to elucidate the three-dimensional structure of AGI25696, allowing researchers to visualize its conformation in space.
Chemical Reactions Analysis

Reactions and Technical Details

AGI25696 can undergo various chemical reactions that are crucial for its functionality:

  1. Reversible Binding: The compound may participate in reversible binding with target proteins, which is essential for its mechanism of action.
  2. Metabolic Stability: Understanding how AGI25696 reacts under physiological conditions helps in evaluating its metabolic stability and potential degradation pathways.

The technical details surrounding these reactions often involve kinetic studies and thermodynamic analysis to assess binding affinities and reaction rates.

Mechanism of Action

Process and Data

The mechanism of action for AGI25696 involves interaction with specific biological targets, which could include enzymes or receptors associated with disease pathways.

  • Target Identification: Identifying the biological targets that AGI25696 interacts with is critical for understanding its therapeutic potential.
  • Signal Transduction Pathways: The compound may modulate various signal transduction pathways, leading to desired pharmacological effects such as neuroprotection or anti-inflammatory responses.

Data supporting these mechanisms typically come from biochemical assays and cellular studies that demonstrate how AGI25696 influences cellular behavior.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AGI25696 exhibits several physical and chemical properties that are relevant for its application:

  • Solubility: The solubility profile in various solvents can impact formulation strategies.
  • Stability: Stability studies under different conditions (temperature, pH) are essential for determining shelf life.
  • Melting Point: The melting point provides information about purity and can be used as a quality control measure.

Relevant data from these analyses help in predicting how AGI25696 will behave in biological systems.

Applications

Scientific Uses

AGI25696 has potential applications in various scientific fields:

  1. Pharmacology: Its role as a therapeutic agent in treating neurodegenerative diseases positions it as a candidate for further clinical development.
  2. Biochemical Research: Researchers may use AGI25696 to study specific biochemical pathways or disease mechanisms, providing insights into drug development.
  3. Drug Development: As a lead compound, AGI25696 can serve as a template for developing analogs with improved efficacy or reduced side effects.
Introduction

Context and Significance of AGI-25696 in Contemporary Research

MAT2A catalyzes the formation of SAMe, the primary methyl donor for epigenetic modifications, including DNA and histone methylation. In MTAP-deficient cancers, loss of this salvage pathway enzyme leads to accumulation of methylthioadenosine (MTA), which indirectly potentiates AGI-25696’s inhibitory effects by feedback-suppressing residual MAT2A activity. This dual metabolic perturbation depletes SAMe pools, disrupting critical methylation reactions required for cancer cell proliferation and survival [4] [8].

AGI-25696 demonstrates in vivo efficacy in xenograft models of MTAP-null tumors, where it significantly reduces tumor growth rates without systemic toxicity at therapeutic doses. This specificity arises from its mechanism: Normal cells with intact MTAP activity maintain SAMe homeostasis through the salvage pathway, whereas MTAP-deficient cells lack this redundancy [1] [5]. The compound’s pyrazolopyrimidinone scaffold enables high-affinity binding to MAT2A’s active site, as evidenced by structural analyses revealing hydrophobic interactions with Phe-223 and hydrogen bonding with Glu-227 residues [8].

Table 2: Key Therapeutic Effects of AGI-25696 in Preclinical Models

Tumor TypeModel SystemObserved Effect
GlioblastomaMTAP-deleted xenograft>70% tumor growth inhibition vs. controls [1]
Pancreatic AdenocarcinomaCell line panelSelective cytotoxicity in MTAP-null lines (IC₅₀: 0.1–0.5 μM) [4]
NSCLCPDX modelsSynergy with PRMT5 inhibitors [8]

Beyond oncology, AGI-25696 serves as a chemical probe for investigating methionine metabolism’s role in cell fate determination, immune function, and epigenetic reprogramming. Its ability to modulate SAMe levels enables researchers to dissect how methyltransferase activities influence transcriptional networks in dynamic microenvironments [5].

Problem Statement: Knowledge Gaps and Unresolved Challenges

Despite promising preclinical data, several hurdles impede AGI-25696’s translational advancement:

  • Predictive Biomarker Limitations: While MTAP deletion is the primary patient selection biomarker, not all MTAP-negative tumors respond equally to AGI-25696. This heterogeneity suggests additional genetic modifiers (e.g., KRAS mutations or CDKN2A co-deletions) may influence therapeutic efficacy. Current models lack comprehensive genomic annotations correlating with drug sensitivity [8].

  • Pharmacokinetic and Blood-Brain Barrier (BBB) Penetration Challenges: AGI-25696’s moderate lipophilicity (cLogP: ~3.8) and high plasma protein binding may limit its distribution to intracranial lesions. No published data exists on its brain penetrance or exposure in cerebrospinal fluid, a critical gap for treating MTAP-deleted gliomas [3] [6].

  • Resistance Mechanisms: Early studies indicate compensatory upregulation of MAT2B (a regulatory subunit) or SAMe salvage pathways can confer resistance. The molecular drivers of these adaptations remain uncharacterized [4] [8].

  • Tumor Microenvironment (TME) Interactions: Methionine restriction alters immune cell function, but AGI-25696’s effects on tumor-associated macrophages (TAMs) or T-cell infiltration are unknown. Such interactions could determine long-term efficacy and inform combination strategies [3].

Traditional systemic dosing studies face methodological constraints in addressing these questions. As noted in CNS drug development research: "Current in vitro models fail to recreate the complex interaction of the many cell types present in the intact brain" [3]. This limitation is acute for AGI-25696, where metabolic crosstalk between cancer cells and stromal components likely modulates drug response.

Research Objectives and Hypotheses

To bridge these knowledge gaps, focused research objectives have been proposed:

  • Objective 1: Elucidate Resistance PathwaysHypothesis: Chronic AGI-25696 exposure induces adaptive MAT2A overexpression or SAMe salvage activation via distinct transcriptional programs (e.g., NRF2-mediated stress responses).Methodology: CRISPR-Cas9 screens in isogenic MTAP-null lines treated with AGI-25696; metabolomic profiling of SAMe and MTA dynamics during resistance development [4] [8].

  • Objective 2: Develop Advanced Drug Delivery PlatformsHypothesis: Localized microdosing via implantable microdevices (IMDs) enables high-resolution mapping of AGI-25696’s effects on brain tumor microenvironments while bypassing systemic PK limitations.Methodology: Adapting IMD technology—which achieves spatially confined drug release (0.2–100 μM) within 450 μm radii—to test AGI-25696 in orthotopic glioma models. Downstream spatial proteomics will quantify effects on 56+ microenvironmental markers [3].

  • Objective 3: Identify Synergistic CombinationsHypothesis: AGI-25696 potentiates immune checkpoint inhibitors by altering adenosine metabolism or epigenetic landscapes in TAMs.Methodology: Single-cell RNA sequencing of MTAP-deleted tumors treated with AGI-25696 ± anti-PD-1; validation in ex vivo tumor slice cultures [3] [8].

Table 3: Key Research Priorities for AGI-25696 Development

Priority AreaCurrent ChallengeProposed Solution
Biomarker RefinementHeterogeneous tumor responsesMulti-omics integration (genomics + metabolomics)
BBB PenetrationLimited CNS distributionNanocarrier encapsulation or prodrug design
Microenvironment ModelingStatic in vitro systemsIMD-enabled high-resolution tissue phenotyping [3]
Combination TherapyEmpirical screeningAI-driven synergy prediction [2] [10]

Properties

CAS Number

2201065-84-9

Product Name

AGI25696

IUPAC Name

5-methyl-2,3-diphenyl-6-(quinolin-6-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Molecular Formula

C28H20N4O

Molecular Weight

428.49

InChI

InChI=1S/C28H20N4O/c1-18-24(22-14-15-23-21(17-22)13-8-16-29-23)28(33)32-27(30-18)25(19-9-4-2-5-10-19)26(31-32)20-11-6-3-7-12-20/h2-17,30H,1H3

InChI Key

ZMZOMWGRJGQLDW-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C3N=CC=CC3=C2)=C(C)NC4=C(C5=CC=CC=C5)C(C6=CC=CC=C6)=NN14

Solubility

Soluble in DMSO

Synonyms

AGI-25696; AGI 25696; AGI25696.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.